N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-fluoro-4-methylaniline with a thiazole precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(3-fluoro-4-chloroanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide
Uniqueness
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents or functional groups.
Properties
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-11-3-6-14(9-15(11)18)19-17-20-16(10-24-17)12-4-7-13(8-5-12)21-25(2,22)23/h3-10,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLEVAHALDLCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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